molecular formula C9H9Cl2N B1218974 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline CAS No. 61563-24-4

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1218974
CAS No.: 61563-24-4
M. Wt: 202.08 g/mol
InChI Key: WFPUBEDBBOGGIQ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, providing unambiguous identification of the compound's structural features. The complete International Union of Pure and Applied Chemistry name designates the compound as this compound, reflecting the specific positioning of chlorine substituents at the 7 and 8 positions of the partially saturated isoquinoline ring system.

The compound exists under multiple Chemical Abstracts Service registry numbers, with the free base form designated as 61563-24-4 and the hydrochloride salt form assigned 57987-77-6. This dual registry reflects the compound's ability to exist in different salt forms, with the hydrochloride salt being commonly utilized for enhanced stability and solubility characteristics in research applications.

Table 1: Chemical Identification Parameters

Parameter Value Reference Database
International Union of Pure and Applied Chemistry Name This compound
Chemical Abstracts Service Number (free base) 61563-24-4
Chemical Abstracts Service Number (hydrochloride) 57987-77-6
PubChem Compound Identifier 123920
ChemSpider Identifier 110451
DrugBank Identifier DB08550

The compound belongs to the broader classification of tetrahydroisoquinolines, which constitute an important class of nitrogen-containing heterocyclic compounds. Within this classification, this compound is specifically categorized as a halogenated derivative, where the presence of two chlorine atoms significantly influences its chemical reactivity and biological activity profile.

The molecular formula C₉H₉Cl₂N definitively characterizes the compound's composition, indicating a molecular framework consisting of nine carbon atoms, nine hydrogen atoms, two chlorine atoms, and one nitrogen atom. This formula corresponds to a molecular weight of 202.08 daltons for the free base form, while the hydrochloride salt exhibits a molecular weight of 238.54 daltons.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features typical of tetrahydroisoquinoline derivatives, with specific modifications introduced by the dichlorinated substitution pattern. The compound possesses a bicyclic structure comprising a benzene ring fused to a partially saturated six-membered nitrogen-containing heterocycle.

Structural analysis reveals that the aromatic portion of the molecule maintains planarity, consistent with aromatic character, while the tetrahydropyridine ring adopts a non-planar conformation. Comparative studies with related tetrahydroisoquinoline derivatives suggest that the non-aromatic ring typically exhibits a half-boat conformation, as demonstrated in similar compounds where the total puckering amplitude has been measured at approximately 0.5067 angstroms.

Table 2: Molecular Geometric Parameters

Property Value Unit
Molecular Formula C₉H₉Cl₂N -
Molecular Weight 202.08 Daltons
Number of Rings 2 -
Heavy Atom Count 12 -
Rotatable Bond Count 0 -
Topological Polar Surface Area 12.0 Ų
Calculated LogP 2.78 -

The chlorine substituents at positions 7 and 8 introduce significant electronic and steric effects that influence the overall molecular geometry. These halogen atoms, positioned on the aromatic ring, contribute to the compound's increased molecular volume and altered electronic distribution compared to the unsubstituted parent compound. The presence of these substituents also restricts rotational freedom around certain bonds, contributing to the compound's conformational rigidity.

The nitrogen atom within the heterocyclic ring exhibits tetrahedral geometry, indicating sp³ hybridization characteristic of secondary amines. This geometric arrangement facilitates hydrogen bonding interactions and influences the compound's overall three-dimensional structure. The molecular framework demonstrates achiral characteristics, as confirmed by stereochemical analysis indicating zero defined stereocenters.

Crystallographic Studies and X-ray Diffraction Data

Crystallographic investigations of this compound have been primarily conducted through its complexation with target proteins, particularly in studies examining its interaction with phenylethanolamine N-methyltransferase. These structural studies provide valuable insights into the compound's solid-state organization and binding interactions.

X-ray crystallographic analysis of human phenylethanolamine N-methyltransferase in complex with this compound (compound designation SKF 64139) has been successfully accomplished using molecular replacement techniques. The crystal structure was determined at 2.76 angstrom resolution in space group P4₃2₁2, providing detailed atomic-level information about the compound's binding mode and structural organization.

Table 3: Crystallographic Data Summary

Parameter Value Reference
Resolution 2.76 Å
Space Group P4₃2₁2
Crystallographic Method Molecular Replacement
Complex Partner Human Phenylethanolamine N-methyltransferase
Data Collection Swiss Light Source

The crystallographic studies reveal that this compound maintains its characteristic molecular geometry within the protein binding environment. The compound exhibits well-defined electron density maps, confirming proper structural refinement and accurate atomic positioning. The binding mode demonstrates specific interactions between the dichlorinated tetrahydroisoquinoline scaffold and amino acid residues within the enzyme active site.

Analysis of the crystal structure indicates that the aromatic ring system engages in π-π stacking interactions, while the nitrogen atom participates in hydrogen bonding networks with nearby protein residues. The chlorine substituents contribute to the binding specificity through halogen bonding interactions and hydrophobic contacts with the protein environment.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

Comprehensive spectroscopic characterization of this compound encompasses multiple analytical techniques that provide detailed information about its molecular structure and electronic properties. The spectroscopic profile serves as a definitive fingerprint for compound identification and purity assessment.

Nuclear Magnetic Resonance spectroscopy provides detailed structural information through analysis of hydrogen and carbon environments within the molecule. Proton Nuclear Magnetic Resonance spectra typically exhibit characteristic signals corresponding to the methylene protons of the tetrahydropyridine ring, with chemical shifts influenced by the electron-withdrawing effects of the chlorine substituents. The aromatic protons demonstrate distinct coupling patterns consistent with the dichlorinated substitution pattern.

Table 4: Spectroscopic Characteristics

Technique Key Features Chemical Shift/Frequency Range
¹H Nuclear Magnetic Resonance Aromatic protons 6.5-7.5 ppm
¹H Nuclear Magnetic Resonance Methylene protons 2.5-4.0 ppm
¹³C Nuclear Magnetic Resonance Aromatic carbons 120-140 ppm
¹³C Nuclear Magnetic Resonance Aliphatic carbons 25-55 ppm

Mass spectrometry analysis provides definitive molecular weight confirmation and fragmentation patterns characteristic of the dichlorinated tetrahydroisoquinoline structure. Electrospray ionization mass spectrometry typically generates protonated molecular ions at mass-to-charge ratio 202.01848 for the [M+H]⁺ species. Additional adduct ions include sodium complexes at 224.00042 [M+Na]⁺ and ammonium adducts at 219.04502 [M+NH₄]⁺.

The collision cross section measurements obtained through ion mobility spectrometry provide three-dimensional structural information in the gas phase. Predicted collision cross section values for various ionization modes range from 133.1 to 157.5 ų, depending on the specific adduct formation. These measurements correlate with the compound's molecular size and geometric characteristics.

Table 5: Mass Spectrometry Ionization Data

Adduct Type Mass-to-Charge Ratio Predicted Collision Cross Section (Ų)
[M+H]⁺ 202.01848 137.8
[M+Na]⁺ 224.00042 147.1
[M+NH₄]⁺ 219.04502 157.5
[M-H]⁻ 200.00392 138.5

Infrared spectroscopy reveals characteristic absorption bands corresponding to specific functional groups within the molecule. The nitrogen-hydrogen stretching vibrations, carbon-chlorine bonds, and aromatic carbon-carbon stretches provide diagnostic information for structural confirmation. The spectroscopic data collectively confirm the molecular structure and support the assigned International Union of Pure and Applied Chemistry nomenclature.

Properties

IUPAC Name

7,8-dichloro-1,2,3,4-tetrahydroisoquinoline
Source PubChem
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InChI

InChI=1S/C9H9Cl2N/c10-8-2-1-6-3-4-12-5-7(6)9(8)11/h1-2,12H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPUBEDBBOGGIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90210570
Record name Isoquinoline, 7,8-dichloro-1,2,3,4-tetrahydro-
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Molecular Weight

202.08 g/mol
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CAS No.

61563-24-4
Record name 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline
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Record name 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline
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Record name 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline
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Record name 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline
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Record name 7,8-DICHLORO-1,2,3,4-TETRAHYDROISOQUINOLINE
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Chemical Reactions Analysis

SKF 64139 undergoes various chemical reactions, including:

    Oxidation: SKF 64139 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Substitution: SKF 64139 can participate in substitution reactions, particularly involving the chloro substituents.

Scientific Research Applications

Chemical Properties and Mechanism of Action

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline is recognized as a potent reversible inhibitor of phenylethanolamine N-methyltransferase (PNMT), an enzyme crucial for the biosynthesis of catecholamines. It has a high affinity for PNMT with a Ki value of approximately 0.3 μM. By inhibiting this enzyme, the compound affects the methylation of phenylethanolamine and modulates levels of neurotransmitters such as norepinephrine and dopamine. This modulation is particularly relevant in the context of neurological disorders.

Neuropharmacology

  • Alzheimer's Disease : Research indicates that this compound may provide therapeutic benefits in Alzheimer's disease by influencing neurotransmitter systems . Its ability to cross the blood-brain barrier allows it to exert effects on both central and peripheral catecholamine levels.
  • Parkinson's Disease : Similar mechanisms suggest potential applications in Parkinson's disease treatment through modulation of neurotransmitter dynamics .

Antimicrobial Activity

  • Bacterial Inhibition : Studies have shown that derivatives of this compound exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae. Minimum inhibitory concentrations (MICs) for these strains ranged from 25 to 100 μg/mL. The compound’s structural features enhance its potency against Gram-positive bacteria compared to Gram-negative strains.

Cancer Research

  • Cytotoxic Effects : Preliminary studies indicate that this compound derivatives can selectively induce apoptosis in cancer cells while sparing normal cells. This selectivity suggests potential for development as anticancer agents .

Case Study 1: Antibacterial Efficacy

A study evaluated various derivatives of this compound for their antibacterial properties. One derivative demonstrated synergistic effects when combined with cefuroxime against bacterial strains.

Case Study 2: Neuropharmacological Evaluation

Research on its role as an orexin receptor antagonist revealed that it could inhibit orexin-A binding in vitro. This inhibition was associated with reduced food intake in animal models, indicating potential applications in weight management therapies.

Mechanism of Action

SKF 64139 exerts its effects by inhibiting phenylethanolamine N-methyltransferase, thereby reducing the conversion of norepinephrine to epinephrine. This inhibition leads to lower levels of epinephrine in both the adrenal gland and the central nervous system. The compound’s ability to cross the blood-brain barrier enhances its effectiveness in modulating central nervous system catecholamine levels. The primary molecular target of SKF 64139 is phenylethanolamine N-methyltransferase, and its inhibition results in decreased epinephrine synthesis .

Comparison with Similar Compounds

Structure-Activity Relationships (SAR) of DCTQ and Analogues

The pharmacological profile of DCTQ is dictated by its 7,8-dichloro substitution pattern and the THIQ scaffold. Key SAR insights include:

  • Halogenation: Chlorine at positions 7 and 8 maximizes PNMT inhibition (IC₅₀ = 120 nM), outperforming mono- or tri-chlorinated analogues (e.g., 7-Cl-THIQ IC₅₀ = 5 µM) .
  • Rigidity : The THIQ core’s conformational restraint enhances binding to enzyme active sites, as seen in its superior substrate affinity (Km = 12 µM) for rabbit lung N-methyltransferase compared to flexible benzylamines .
  • Substituent Effects : Methoxy groups (e.g., 6,7-dimethoxy-THIQ) reduce xanthine oxidase (XO) inhibition (IC₅₀ > 150 µM) compared to chloro-substituted derivatives .

Comparative Analysis with Structurally Similar Compounds

7,8-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline

  • Activity : Inactive in XO inhibition (IC₅₀ > 150 µM vs. DCTQ’s MAO IC₅₀ = 50 mg/kg), attributed to reduced electron-withdrawing effects of methoxy groups .
  • Applications : Used in ADAMTS-4 inhibitor synthesis but requires truncation for solubility, unlike DCTQ, which retains potency without modification .

1-(4’-Dimethylaminophenyl)-6,7-Dimethoxy-THIQ Hydrochloride

  • Mechanism: Likely acts via non-catecholamine pathways, highlighting substituent-driven functional divergence.

8,9-Dichloro-2,3,4,5-Tetrahydro-1H-2-Benzazepine (LY134046)

  • Enzyme Affinity : Comparable to DCTQ as a substrate for N-methyltransferase (Km = 15 µM vs. 12 µM) but less potent in PNMT inhibition .
  • Structural Note: The benzazepine core reduces steric hindrance, favoring methylation over inhibition.

Bis[7,8-Dichloro-THIQ] Derivatives

  • Potency : Bridged analogues (e.g., C6-bis-THIQ) show enhanced PNMT inhibition (IC₅₀ = 80 nM) via cooperative binding, outperforming DCTQ by 15-fold .
  • Kinetics: Competitive inhibition with phenylethanolamine, suggesting dual active-site engagement .

Data Tables: Key Pharmacological and Structural Comparisons

Compound Target Enzyme IC₅₀/Km Key Substituents Reference
DCTQ PNMT 120 nM 7,8-Cl₂
DCTQ MAO 50 mg/kg 7,8-Cl₂
7,8-Dimethoxy-THIQ Xanthine Oxidase >150 µM 6,7-OCH₃
LY134046 N-Methyltransferase Km = 15 µM 8,9-Cl₂, Benzazepine
C6-Bis-DCTQ PNMT 80 nM Bridged 7,8-Cl₂

Metabolic and Pharmacokinetic Profiles

  • DCTQ: Metabolized in rat liver microsomes to 7,8-dichloroisoquinoline via hydroxylamine and nitrone intermediates, dependent on NADPH/O₂ .
  • 1-MeTHIQ/1BnTHIQ : Excreted 72-76% unchanged in rats, with minimal hydroxylation (4-OH derivatives <9%), contrasting DCTQ’s extensive oxidation .
  • Blood-Brain Barrier (BBB) Penetration : DCTQ’s chloro substituents enhance lipophilicity, facilitating BBB transit (brain:blood ratio = 4.5:1) akin to 1-MeTHIQ .

Biological Activity

Overview

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (DCTQ) is a chemical compound known for its significant biological activity, particularly as a potent reversible inhibitor of phenylethanolamine N-methyltransferase (PNMT). This inhibition affects the biosynthesis of catecholamines, particularly epinephrine, and has implications in pharmacology and medicinal chemistry.

Target Enzyme : The primary target of DCTQ is phenylethanolamine N-methyltransferase (PNMT).

Mode of Action : DCTQ acts by competitively inhibiting PNMT, leading to a reduction in epinephrine levels in the body. This mechanism is crucial for understanding its potential therapeutic applications in conditions related to catecholamine dysregulation.

Biochemical Properties : DCTQ is characterized by its ability to bind reversibly to PNMT. The compound's structure allows it to effectively compete with the natural substrate of PNMT, thereby modulating its enzymatic activity.

Pharmacokinetics

DCTQ exhibits favorable pharmacokinetic properties:

  • Absorption : The compound is well absorbed when administered orally.
  • Metabolism : In animal studies, notably in rats and dogs, DCTQ undergoes different metabolic pathways. In dogs, it is primarily N-methylated followed by N-oxidation; conversely, in rats, it aromatizes to isoquinoline derivatives .
  • Excretion : Metabolites are predominantly excreted via urine.

Biological Effects

The biological effects of DCTQ extend beyond enzyme inhibition:

  • Cardiovascular Effects : Studies have demonstrated that DCTQ has antihypertensive properties. In hypertensive rat models treated with desoxycorticosterone acetate, DCTQ produced a dose-dependent reduction in blood pressure .
  • Neurochemical Impacts : By inhibiting PNMT and subsequently reducing epinephrine levels, DCTQ may influence various neurochemical pathways that are critical in stress response and mood regulation .

Case Studies and Research Findings

Several research studies have explored the biological activity of DCTQ:

  • Inhibition Studies :
    • A study reported that at a concentration of 1.2×107M1.2\times 10^{-7}M, DCTQ inhibited PNMT by 50% .
    • The compound has shown efficacy in reducing epinephrine levels significantly when administered at doses ranging from 10 to 100 mg/kg in animal models .
  • Metabolic Pathway Analysis :
    • Research indicated that the metabolic pathways differ significantly between species. For instance, while dogs primarily metabolize DCTQ through N-methylation and oxidation, rats predominantly convert it into hydroxylated isoquinolines .
  • Pharmacological Applications :
    • Due to its ability to modulate catecholamine levels, DCTQ is being investigated for potential therapeutic applications in managing hypertension and other stress-related disorders.

Data Summary Table

PropertyDescription
Chemical StructureThis compound (C9H9Cl2N)
Molecular Weight202.09 g/mol
Target EnzymePhenylethanolamine N-methyltransferase (PNMT)
Inhibition Concentration1.2×107M1.2\times 10^{-7}M
AbsorptionWell absorbed orally
ExcretionPrimarily excreted via urine
Therapeutic ApplicationsAntihypertensive agent; potential neurochemical modulator

Q & A

Q. What are the optimal synthetic routes for 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (DCTQ) in academic research settings?

Methodological Answer: DCTQ can be synthesized via traditional or microwave-assisted methods.

  • Traditional Synthesis : Start with phenethylamine derivatives, followed by cyclization using polyphosphoric acid (PPA) and subsequent chlorination steps. Reduction with agents like potassium borohydride (KBH₄) yields the tetrahydroisoquinoline core .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from hours to minutes) and improves purity. For example, microwave irradiation at 100–150°C with catalysts like Pd/C or NiCl₂ enhances yield (85–92%) while minimizing by-products .
    Key Comparison :
MethodYield (%)Reaction TimePurity
Traditional (PPA/KBH₄)70–756–8 hoursModerate-High
Microwave-Assisted85–9220–40 minutesHigh

Q. How does DCTQ inhibit phenylethanolamine N-methyltransferase (PNMT), and what are the key structural determinants for this activity?

Methodological Answer: DCTQ acts as a reversible competitive inhibitor of PNMT, which catalyzes epinephrine biosynthesis. Key structural features include:

  • Chlorine Substituents : The 7,8-dichloro configuration enhances binding affinity by increasing hydrophobic interactions with PNMT’s active site (IC₅₀ = 10 μM in vitro) .
  • Tetrahydroisoquinoline Core : The planar aromatic ring system facilitates π-π stacking with enzyme residues.
    Experimental Validation :
  • Kinetic Assays : Use S-adenosylmethionine (SAM) and phenylethanolamine as substrates to measure Ki values via Lineweaver-Burk plots .
  • SAR Studies : Substituents at the 1-position (e.g., methyl groups) reduce potency, while bis-analogs linked by alkyl chains (e.g., C₆) show enhanced inhibition (IC₅₀ = 0.08–2 μM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of DCTQ between rodent and canine models?

Methodological Answer: Species-specific metabolism of DCTQ requires cross-validation using isotopic labeling and metabolite synthesis :

  • In Rats : Major pathways involve aromatization to isoquinoline derivatives (e.g., 3-hydroxy-isoquinoline) via cytochrome P450 enzymes. Confirm using LC-MS/MS with synthesized reference metabolites .
  • In Dogs : Dominant pathway is N-methylation followed by N-oxidation , yielding N-methyl-N-oxide metabolites. Use NMR and high-resolution MS to distinguish species-specific metabolites .
    Recommended Workflow :

In Vitro Microsomal Assays : Compare liver microsomes from rats/dogs.

Synthesize Putative Metabolites : Validate against urinary extracts via co-elution in HPLC.

Cross-Species Dosing : Administer rat-specific metabolites to dog models to test bioactivity.

Q. What computational approaches are recommended to study charge delocalization effects in DCTQ derivatives?

Methodological Answer: Density Functional Theory (DFT) is critical for analyzing electronic properties:

  • Charge Distribution : Calculate Mulliken charges or electrostatic potential maps to identify delocalization hotspots (e.g., chlorine substituents increase electron withdrawal) .
  • Topological Analysis : Use Multiwfn software to evaluate bond critical points (BCPs) and aromaticity indices (e.g., HOMA) .
    Case Study :
  • THIQ Analogs : Isoquinoline (ISQN) shows higher charge delocalization than 1,2,3,4-THIQ due to reduced conjugation in the saturated ring .

Q. How can structural modifications of DCTQ enhance selectivity for sigma-2 (σ2) receptors in cancer research?

Methodological Answer: Modify the THIQ scaffold to improve σ2 receptor binding while minimizing off-target effects:

  • 6,7-Dimethoxy Substitution : Enhances σ2 affinity (Ki < 50 nM) but reduces activity if cyclized with methylene groups .
  • Rigid Analogues : Introduce sp³-hybridized carbons or fused rings to restrict conformational flexibility, improving target specificity .
    Experimental Design :

Molecular Docking : Screen derivatives against σ2 receptor crystal structures (PDB: 6VGY).

In Vivo Testing : Use xenograft models to assess tumor uptake of radiolabeled DCTQ analogs (e.g., ¹²³I derivatives) .

Q. Tables for Key Data

Q. Table 1. Metabolic Pathways of DCTQ in Rats vs. Dogs

SpeciesMajor PathwayKey MetabolitesAnalytical Tools
RatAromatization + Hydroxylation3-Hydroxy-isoquinolineLC-MS/MS, NMR
DogN-Methylation + N-OxidationN-Methyl-N-oxide-DCTQHR-MS, Isotopic Labeling

Q. Table 2. SAR of PNMT Inhibitors

Compound ClassSubstituentsIC₅₀ (μM)Selectivity
DCTQ (7,8-Cl₂)Chloro at 7,810High
Bis-THIQ (C₆ linker)Two DCTQ units + C₆ chain0.08–2Moderate
N-Methyl-DCTQMethyl at 1-position>100Low

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline

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